molecular formula C12H20N2O2 B13290916 2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide

2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide

Cat. No.: B13290916
M. Wt: 224.30 g/mol
InChI Key: QVDMUXFZYUXPLN-UHFFFAOYSA-N
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Description

2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide is an organic compound that features a furan ring, an amino group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide typically involves the reaction of 2-furyl ethylamine with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(furan-2-yl)ethyl]dimethylamine
  • 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
  • 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine

Uniqueness

2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide is unique due to its specific structural features, such as the presence of a furan ring and a pentanamide chain. These structural elements contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide

InChI

InChI=1S/C12H20N2O2/c1-8(2)7-10(13)12(15)14-9(3)11-5-4-6-16-11/h4-6,8-10H,7,13H2,1-3H3,(H,14,15)

InChI Key

QVDMUXFZYUXPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C1=CC=CO1)N

Origin of Product

United States

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